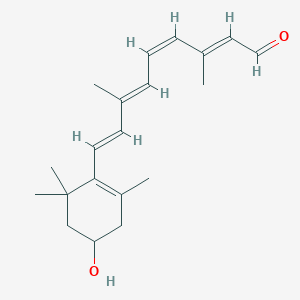

11-cis-3-Hydroxyretinal

Übersicht

Beschreibung

11-cis-3-Hydroxyretinal is a derivative of retinal, a form of vitamin A aldehyde. It plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina. This compound is a chromophore, which means it is responsible for the absorption of light and its conversion into a chemical signal that can be interpreted by the brain. The unique structure of this compound allows it to bind to opsin proteins, forming rhodopsin, which is essential for vision in low-light conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-3-Hydroxyretinal typically involves the isomerization of all-trans-retinal. This process can be catalyzed by enzymes or through photochemical reactions. The key steps include:

Isomerization: Conversion of all-trans-retinal to 11-cis-retinal using light or enzymatic catalysis.

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the retinal molecule.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and the ability to control reaction conditions precisely .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 11-cis-3-hydroxyretinoic acid.

Reduction: It can be reduced to 11-cis-3-hydroxyretinol.

Isomerization: The compound can isomerize to all-trans-3-hydroxyretinal under light exposure.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Isomerization Conditions: Light exposure or enzymatic catalysis.

Major Products:

Oxidation Product: 11-cis-3-hydroxyretinoic acid.

Reduction Product: 11-cis-3-hydroxyretinol.

Isomerization Product: All-trans-3-hydroxyretinal.

Wissenschaftliche Forschungsanwendungen

Role in Visual Cycle

11-cis-3-Hydroxyretinal is integral to the regeneration of visual pigments in the retina. It is synthesized from all-trans-retinol through enzymatic processes in the retinal pigment epithelium (RPE). The regeneration of visual pigments is essential for maintaining vision under varying light conditions.

Visual Cycle Mechanism

- Synthesis : The conversion of all-trans-retinol to 11-cis-retinal involves several enzymes, including RPE65 and retinol dehydrogenases (RDHs), which facilitate the isomerization and oxidation processes necessary for pigment regeneration .

- Function : Once formed, this compound binds to opsins in photoreceptors, enabling the absorption of photons and initiating the phototransduction cascade that leads to vision .

Clinical Applications

The importance of this compound extends into clinical settings, particularly in treating retinal degenerative diseases.

Case Study: Retinitis Pigmentosa

- Background : Retinitis pigmentosa (RP) is a group of inherited disorders leading to progressive retinal degeneration.

- Application : Research has indicated that supplementation with 11-cis-retinal can restore some visual function in patients with specific genetic mutations affecting the visual cycle. Clinical trials have shown improvements in visual sensitivity and function when patients are treated with 11-cis-retinal .

Pharmacological Research

The compound's properties make it a target for drug development aimed at enhancing visual function or protecting against retinal damage.

Potential Drug Formulations

- Retinoid Analogues : Compounds similar to this compound are being investigated for their ability to improve solubility and efficacy in retinal treatments. For instance, 11-cis-4-OH retinal has shown increased aqueous solubility and faster regeneration rates compared to 11-cis-retinal .

| Compound | Aqueous Solubility | Regeneration Rate | Notes |

|---|---|---|---|

| This compound | Low | Baseline | Standard chromophore |

| 11-cis-4-OH retinal | High | Fivefold faster | Potential therapeutic alternative |

Synthetic Biology Applications

In synthetic biology, the manipulation of retinoid pathways can lead to innovative solutions for vision restoration.

Engineering Photoreceptors

- Researchers are exploring ways to introduce synthetic pathways for the production of this compound in model organisms. This could enable the development of bioengineered photoreceptors that are more efficient at regenerating visual pigments under various conditions .

Emerging Therapies

- Investigations into gene therapy techniques aim to correct genetic defects affecting retinoid metabolism, potentially allowing for endogenous production of 11-cis-retinal.

Advanced Drug Delivery Systems

- Development of nanoparticles or liposomes for targeted delivery of retinoids could enhance therapeutic outcomes for retinal diseases.

Wirkmechanismus

The primary mechanism of action of 11-cis-3-Hydroxyretinal involves its role as a chromophore in the visual cycle. Upon absorption of light, it undergoes isomerization from the 11-cis to the all-trans form. This structural change triggers a conformational change in the opsin protein, activating a G-protein-coupled receptor pathway that ultimately leads to the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as visual information .

Vergleich Mit ähnlichen Verbindungen

11-cis-Retinal: The parent compound, also involved in the visual cycle.

11-cis-3-Dehydroretinal: Another derivative with similar photochemical properties.

4-Hydroxy-11-cis-Retinal: A hydroxylated derivative with distinct biological functions.

Uniqueness: 11-cis-3-Hydroxyretinal is unique due to its specific hydroxylation at the 3-position, which affects its binding affinity to opsin and its photochemical properties. This makes it particularly useful in studying the nuances of the visual cycle and developing targeted treatments for retinal diseases .

Biologische Aktivität

11-cis-3-hydroxyretinal, a derivative of vitamin A, plays a crucial role in the visual cycle, particularly in the phototransduction process of various organisms, including insects and vertebrates. This article delves into its biochemical properties, metabolic pathways, and biological significance, supported by recent research findings and case studies.

Overview of this compound

Chemical Structure and Properties

this compound is an isomer of retinal characterized by its hydroxyl group at the 3-position and a cis configuration at the 11-position. This structural configuration is essential for its function as a chromophore in visual pigments.

Biochemical Role in Vision

Phototransduction Mechanism

In vertebrates, this compound is integral to the formation of rhodopsin, a light-sensitive receptor protein. Upon absorption of light, 11-cis-retinal isomerizes to all-trans-retinal, triggering a cascade of biochemical events that lead to vision. This process involves the activation of transducin, a G-protein that facilitates signal transduction in photoreceptors .

Comparative Activity in Invertebrates

In insects, particularly Lepidoptera (butterflies and moths), this compound serves as the primary chromophore. The enzyme NinaB catalyzes its production from carotenoid precursors through a complex series of reactions involving oxidative cleavage and geometric isomerization . This enzymatic activity highlights the evolutionary adaptations in different species for efficient vision under varying environmental conditions.

Metabolic Pathways

Synthesis and Conversion

The synthesis of this compound involves several key enzymes:

- NinaB : This enzyme catalyzes the conversion of carotenoids to this compound.

- Retinol Dehydrogenases (RDHs) : These enzymes facilitate the conversion of retinol to retinal forms, including 11-cis configurations .

Research indicates that this compound can also act as a precursor for other retinoids, such as dehydroretinol, suggesting its role in broader metabolic pathways within photoreceptors .

Study on Invertebrate Vision

A study focusing on crayfish demonstrated that exposure to elevated temperatures led to a decrease in levels of this compound, correlating with changes in visual pigment composition. The findings suggest that environmental stress can significantly impact retinoid metabolism in aquatic organisms .

Bovine Rod Outer Segments

Research involving bovine rod outer segments showed that 11-cis-retinol (a closely related compound) could inhibit the recovery of photosensitivity after bleaching. This highlights potential implications for understanding retinal health and disorders related to vitamin A metabolism .

Comparative Table of Biological Activities

| Compound | Species | Biological Role | Key Enzymes Involved |

|---|---|---|---|

| This compound | Insects | Chromophore for vision | NinaB |

| 11-cis-Retinol | Vertebrates | Precursor for rhodopsin regeneration | RPE65, RDH5 |

| All-trans-Retinol | Vertebrates | Agonist for opsin activation | Various RDHs |

Analyse Chemischer Reaktionen

Key Steps:

-

Oxidative Cleavage : NinaB cleaves β,β-carotene at the C15,C15′ double bond via a dioxygenase mechanism . This reaction produces two molecules of all-trans-3-hydroxyretinal.

-

Isomerization : Concurrently, NinaB isomerizes one of the cleavage products to 11-cis-3-hydroxyretinal . The reaction involves a carbocation intermediate stabilized by conjugation across the polyene chain .

Experimental Evidence:

-

In vitro studies with purified NinaB showed a time-dependent increase in 11-cis-retinal production, with 11-cis:all-trans ratios reaching 1:1 under optimized micelle conditions (3% OTG) .

-

Isotopic labeling (H₂¹⁸O) confirmed that the oxygen atoms in the product derive from molecular oxygen, ruling out monooxygenase mechanisms .

Photoisomerization in Visual Pigment Cycles

Upon light absorption, 11-cis-3-hydroxyretinal undergoes isomerization to its all-trans form, triggering a conformational change in associated opsins .

Reaction Pathway:

-

Light Activation :

-

Enzymatic Re-isomerization :

Oxidation/Reduction in Chromophore Recycling:

-

Oxidation : 11-cis-3-Hydroxyretinol is oxidized to 11-cis-3-hydroxyretinal by short-chain dehydrogenases/reductases (SDRs) such as RDH5 and RDH11 .

-

Reduction : All-trans-retinal is reduced to all-trans-retinol by photoreceptor-specific RDHs (e.g., RDH8 and RDH12) .

Role of Binding Proteins:

-

CRALBP (Cellular Retinaldehyde-Binding Protein) stabilizes 11-cis-retinoids, preventing nonproductive isomerization and enhancing enzymatic turnover .

Comparative Reaction Mechanisms

| Feature | NinaB (Arthropods) | RPE65 (Mammals) |

|---|---|---|

| Primary Function | Carotenoid cleavage + isomerization | Isomerization of retinyl esters |

| Mechanism | Dioxygenase with carbocation intermediate | SN1-like nucleophilic substitution |

| Cofactor | Fe²⁺ | Fe²⁺ |

| Product | 11-cis-3-hydroxyretinal | 11-cis-retinol |

| Light Dependency | No | No |

In Vivo Functional Studies

-

Drosophila Models :

-

Thermodynamic Constraints :

Structural Insights

-

CRALBP Interaction : The 11-cis configuration is stabilized by hydrogen bonds between the aldehyde group of retinal and residues Y180/E202 in CRALBP, preventing photoisomerization .

-

NinaB Active Site : A bipartite substrate-binding domain enables simultaneous recognition of cyclohexyl rings in carotenoids, ensuring regio- and stereoselectivity .

Pathological Implications

Mutations in enzymes or binding proteins (e.g., RPE65, CRALBP) disrupt 11-cis-retinoid production, leading to retinal degenerative diseases like Leber congenital amaurosis .

This synthesis of chemical reactions underscores the complexity of 11-cis-3-hydroxyretinal metabolism and its pivotal role in vision across species.

Eigenschaften

IUPAC Name |

(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQNCDEPWLQRO-SKVGZCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554347 | |

| Record name | (11cis)-3-Hydroxyretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102918-00-3 | |

| Record name | (11cis)-3-Hydroxyretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.